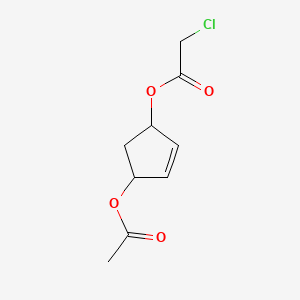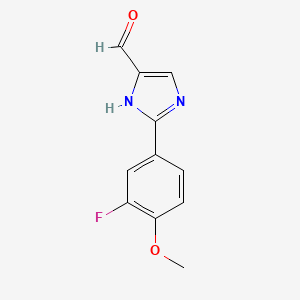
2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a fluorine and methoxy group attached to a phenyl ring, which is further connected to an imidazole ring with an aldehyde functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-4-methoxyaniline.
Formation of Imidazole Ring: The aniline derivative undergoes cyclization with glyoxal or a similar aldehyde to form the imidazole ring.
Introduction of Aldehyde Group: The imidazole derivative is then subjected to formylation to introduce the aldehyde group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: 2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industry: The compound is utilized in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit cyclooxygenase (COX) enzymes to exert anti-inflammatory effects.
Biological Pathways: It can interact with molecular targets such as proteins and nucleic acids, affecting cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: Similar structure but with a boronic acid group instead of an imidazole ring.
3-Fluoro-4-methoxyphenylsulfonamide: Contains a sulfonamide group instead of an aldehyde.
3-Fluoro-4-methoxyphenyl-1,3,4-oxadiazole: Features an oxadiazole ring instead of an imidazole ring.
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to its combination of a fluorine and methoxy-substituted phenyl ring with an imidazole ring and an aldehyde functional group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for diverse applications in research and industry.
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O2/c1-16-10-3-2-7(4-9(10)12)11-13-5-8(6-15)14-11/h2-6H,1H3,(H,13,14) |
InChI Key |
BTOOXQIORCGFEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)
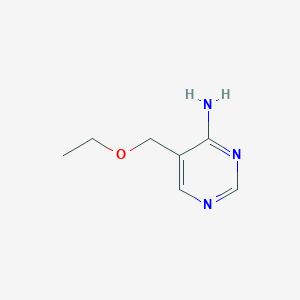
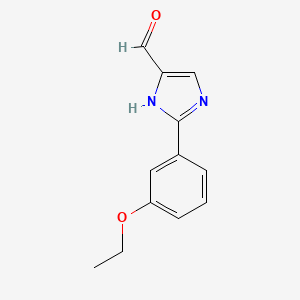
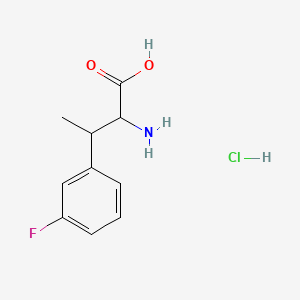
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)
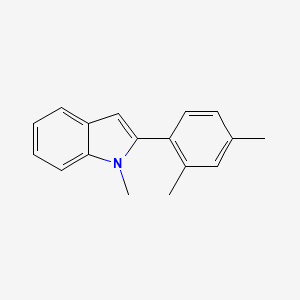
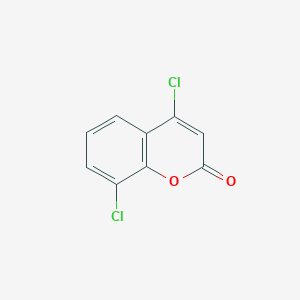
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
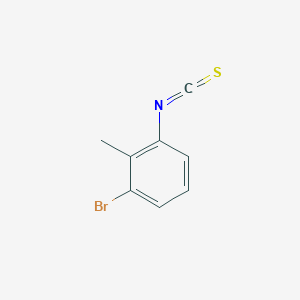
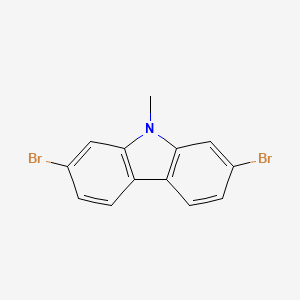
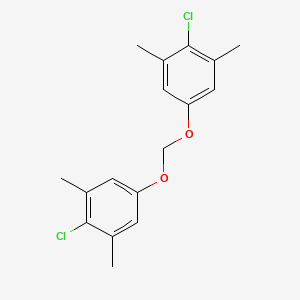
![[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine](/img/structure/B13687311.png)
